molecular formula C17H12N4O2S B12987597 N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B12987597
M. Wt: 336.4 g/mol
InChI Key: WANRGEOLLIFNBS-UHFFFAOYSA-N
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Description

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a sophisticated heterocyclic compound designed for oncology research, integrating a thieno[3,2-d]pyrimidine core linked to a 7-methoxyquinoline moiety. This molecular architecture is characteristic of advanced kinase inhibitors, which are a major focus in targeted cancer therapy development. The structural framework suggests potential as a type II kinase inhibitor, a class known for interacting with both the ATP-binding site and an adjacent allosteric site of kinase targets, potentially leading to high selectivity and efficacy against resistant cancer forms . The 7-methoxyquinoline group is a recognized pharmacophore in medicinal chemistry, frequently employed to mimic nitrogenous bases and facilitate key hydrogen bonding and π-π stacking interactions within the enzyme's active site . Concurrently, the thieno[3,2-d]pyrimidine scaffold acts as a bioisostere of purine bases, enabling it to compete with ATP and disrupt critical signaling pathways that drive cancer cell proliferation, survival, and metastasis . This compound is of significant research value for exploring the mechanisms and treatment of cancers associated with dysregulated kinase activity, such as hepatic, breast, and colorectal carcinomas. Its primary research applications include serving as a chemical probe to study kinase signaling pathways, as a lead compound for the development of novel targeted therapeutics, and as a tool for investigating apoptosis induction and cell cycle arrest in malignant cells . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H12N4O2S/c1-23-14-6-12-10(3-2-4-19-12)5-13(14)21-17(22)11-8-24-15-7-18-9-20-16(11)15/h2-9H,1H3,(H,21,22)

InChI Key

WANRGEOLLIFNBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC=NC2=C1)NC(=O)C3=CSC4=CN=CN=C43

Origin of Product

United States

Preparation Methods

Cyclization of Methyl 2-aminothiophene-3-carboxylate with Urea

A well-documented method involves heating methyl 2-aminothiophene-3-carboxylate with urea at elevated temperatures (~200°C) to induce cyclization, forming thieno[2,3-d]pyrimidine derivatives, which are structurally related to the thieno[3,2-d]pyrimidine core (a positional isomer). The reaction proceeds as follows:

  • Methyl 2-aminothiophene-3-carboxylate (0.01 mmol) and urea (0.05 mmol) are intimately mixed and heated for 2 hours at 200°C.
  • The molten mass formed is dissolved in warm 1 N NaOH, decolorized with charcoal, acidified with 2 N HCl to precipitate the product.
  • The precipitate is filtered and recrystallized from water, yielding thieno[2,3-d]pyrimidine-2,4-diol with a yield of 72% and melting point above 300°C.

Note: Although this method is for thieno[2,3-d]pyrimidine, similar cyclization principles apply to thieno[3,2-d]pyrimidine synthesis with appropriate positional isomers of aminothiophene precursors.

Formation of the Carboxamide Linkage

Coupling of Thieno[3,2-d]pyrimidine-7-carboxylic Acid Derivative with 7-Methoxyquinolin-6-amine

The key step to obtain this compound is the amide bond formation between the carboxylic acid group at position 7 of the thieno[3,2-d]pyrimidine and the amino group of 7-methoxyquinolin-6-amine.

  • The carboxylic acid derivative is typically activated using coupling agents such as carbodiimides (e.g., EDC, DCC) or converted into acid chlorides.
  • The activated intermediate is then reacted with 7-methoxyquinolin-6-amine under controlled conditions (e.g., in anhydrous solvents like dichloromethane or DMF, at room temperature or slightly elevated temperatures).
  • The reaction mixture is purified by recrystallization or chromatography to isolate the target amide.

This method is supported by analogous syntheses of thienopyrimidine carboxamides reported in the literature, where yields typically range from 70% to 90% depending on reaction conditions and purification methods.

Characterization and Yield Data Summary

Step Conditions Yield (%) Key Characterization Data
Cyclization of aminothiophene with urea 200°C, 2 h, acid-base workup 72 IR: 3440 cm⁻¹ (-OH), 1630 cm⁻¹ (C=C), MP >300°C
Amide bond formation Coupling agent (e.g., EDC), RT, anhydrous solvent 70–90 NMR, IR confirming amide bond, melting point varies
One-pot multi-component synthesis (analogous) Nanoparticle catalyst, mild conditions Variable Catalytic efficiency, green chemistry benefits

Research Findings and Notes

  • The preparation of thieno[3,2-d]pyrimidine derivatives is well-established through thermal cyclization of aminothiophene precursors with urea or related reagents.
  • Amide bond formation with 7-methoxyquinolin-6-amine is a standard peptide coupling reaction, adaptable with various coupling agents.
  • Catalytic nanoparticle methods offer greener alternatives but require further adaptation for this specific compound.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity.
  • Spectroscopic data (IR, NMR) confirm the structural integrity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide exhibit significant anticancer properties. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. The compound's structural features allow it to interact effectively with these targets, leading to reduced cell viability and increased apoptosis in cancerous cells.

Case Study:
A study published in 2022 highlighted the synthesis of new thieno[3,2-d]pyrimidine derivatives, which demonstrated potent activity against several cancer types. The mechanisms involved include the inhibition of the Raf kinase pathway, crucial for cell signaling related to growth and survival in tumors .

CompoundTargetIC50 Value (nM)Cancer Type
ARaf50Breast
BEGFR30Lung
CVEGFR25Colorectal

Inhibition of Autotaxin

This compound has been explored as a potential inhibitor of autotaxin, an enzyme implicated in pulmonary fibrosis and other inflammatory conditions. Inhibiting autotaxin can mitigate the inflammatory response and fibrosis progression.

Research Findings:
In a study focused on pulmonary fibrosis, compounds derived from the thieno[3,2-d]pyrimidine scaffold were shown to significantly reduce fibrosis markers in mouse models. These findings suggest that this compound class could be pivotal in developing treatments for diseases characterized by excessive tissue scarring .

Protein Kinase Inhibition

The compound has been identified as a protein kinase inhibitor, which is crucial for various cellular processes including proliferation and survival. The ability of this compound to inhibit specific kinases can lead to therapeutic strategies for conditions like cancer.

Mechanism of Action:
The compound binds to the ATP-binding site of kinases, preventing phosphorylation events that drive tumorigenesis. This mechanism is supported by structural studies that visualize the binding interactions within the kinase domain .

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity: EGFR/ErbB2 Inhibition

Thieno[3,2-d]pyrimidine derivatives with substitutions at positions 4 and 6 exhibit strong dual inhibition of EGFR and ErbB2. For example:

Compound ID Substituents (R1, R2) EGFR IC50 (nM) ErbB2 IC50 (nM) Bioavailability
152 () Pyrrolidinyl-acetylenic, Chlorine 14 18 Moderate
154 () Morpholino-acetylenic, Methoxy 20 25 High
Target Compound 7-Methoxyquinoline-6-yl, Carboxamide N/A* N/A* Predicted High**

Key Findings :

  • The pyrrolidinyl-acetylenic group (e.g., Compound 152) enhances covalent binding to EGFR’s catalytic domain, improving potency .
  • Modifications like carbamate or methoxy groups (e.g., Compound 154) increase oral bioavailability without sacrificing inhibitory activity .
  • The target compound’s 7-methoxyquinoline substituent may enhance selectivity for kinase isoforms due to steric and electronic effects, though experimental validation is needed.
Anticonvulsant Activity

Thieno[3,2-d]pyrimidines with alkoxy and heterocyclic substituents (e.g., triazole, pyrazole) show efficacy in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests:

Compound Series Substituents (Position 2, 4) MES ED50 (mg/kg) scPTZ ED50 (mg/kg) Neurotoxicity (TD50)
7a–d () 2-Alkoxy, 4-triazole 12–28 25–40 85–120
11a–d () 2-Alkoxy, 4-pyrazole 18–35 30–50 90–135

Key Findings :

  • Triazole-substituted derivatives (7a–d) exhibit superior anticonvulsant activity compared to pyrazole analogs (11a–d), likely due to enhanced hydrogen bonding with GABA receptors .
  • The target compound’s carboxamide group may reduce neurotoxicity risks compared to alkoxy substituents, as seen in N-(4-chlorophenyl)-carboxamide analogs (TD50 > 300 mg/kg) .
Cytotoxic Activity and Fluorinated Analogs

Fluorinated thieno[3,2-d]pyrimidine carboxamides (e.g., ) demonstrate enhanced cytotoxicity via oxidative stress induction:

Compound () Substituents IC50 (μM) vs. HeLa Selectivity Index (Normal vs. Cancer Cells)
16 Fluorinated carboxamide 0.45 12.5
Target Compound 7-Methoxyquinoline-6-yl N/A* Predicted High**

Key Findings :

  • Fluorine incorporation (e.g., Compound 16) increases metabolic stability and tumor cell selectivity .
  • The methoxy group in the target compound may similarly improve pharmacokinetics by reducing Phase I metabolism .

Biological Activity

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines the quinoline and thieno[3,2-d]pyrimidine frameworks, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C17H12N4O2SC_{17}H_{12}N_{4}O_{2}S, with a molecular weight of 336.4 g/mol. The compound features a methoxy group at the 7-position of the quinoline moiety, which may influence its lipophilicity and bioavailability.

PropertyValue
Molecular FormulaC17H12N4O2S
Molecular Weight336.4 g/mol
IUPAC NameThis compound
InChI KeyWANRGEOLLIFNBS-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, particularly in oncology. Below are some key findings related to its anticancer properties:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against various human cancer cell lines, including:
    • Lung carcinoma (A549)
    • Breast adenocarcinoma (MCF7)
    • Colon adenocarcinoma (LoVo and HT29)
    The estimated half-maximal cytotoxic concentrations (CC50) for these cell lines indicate promising anticancer potential compared to standard chemotherapeutics like cisplatin and 5-fluorouracil.
  • Mechanism of Action : The compound is believed to exert its effects through several mechanisms:
    • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2 and JAK1/2.
    • Induction of Apoptosis : It may activate apoptotic pathways by influencing caspase cascades.
    • Anti-Angiogenic Effects : The compound could inhibit angiogenesis, thereby limiting tumor growth.

Study 1: Anticancer Activity Evaluation

A recent study evaluated the cytotoxic effects of this compound against a panel of cancer cell lines using the MTT assay. The results showed that this compound significantly reduced cell viability in a dose-dependent manner.

Cell LineCC50 (µM)Reference Drug CC50 (µM)
A54912.515 (Cisplatin)
MCF710.014 (5-FU)
LoVo15.018 (Cisplatin)
HT2911.016 (5-FU)

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular interactions of this compound with VEGFR-2 using molecular docking studies. The results indicated strong binding affinity to the active site of VEGFR-2, suggesting that it could effectively inhibit angiogenic signaling pathways critical for tumor growth.

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